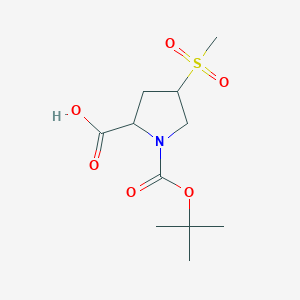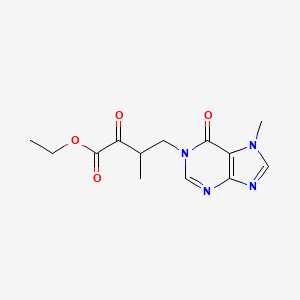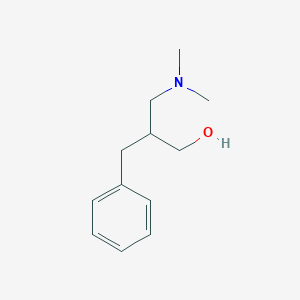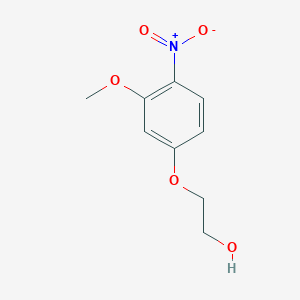
2-(3-Methoxy-4-nitrophenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-4-nitrophenoxy)ethanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenoxy ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methoxy-4-nitrophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-nitrophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(3-Methoxy-4-nitrophenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenoxy)ethanol: Similar structure but lacks the methoxy group.
2-Methoxyethanol: Lacks the nitro group and phenoxy ring.
4-Nitrophenol: Contains the nitro group but lacks the ethanol moiety.
Uniqueness
2-(3-Methoxy-4-nitrophenoxy)ethanol is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO5/c1-14-9-6-7(15-5-4-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
FFHJYIOHGROPEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


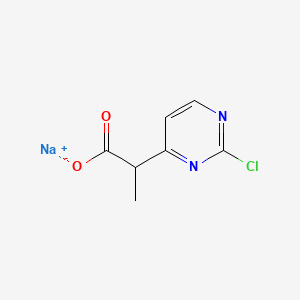
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
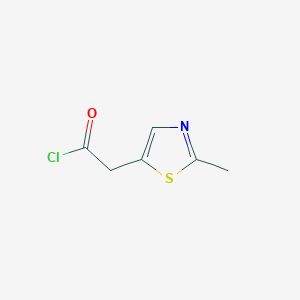
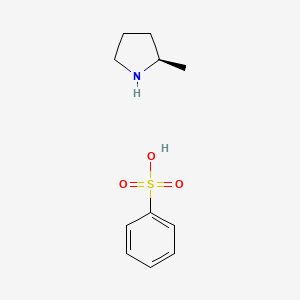
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
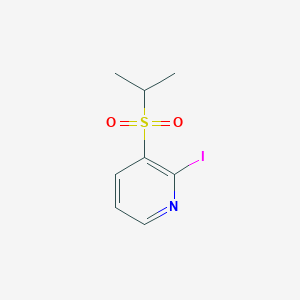
![2-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13895692.png)
